1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one 1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13282946
InChI: InChI=1S/C17H18O4/c1-11(2)12-3-6-14(7-4-12)21-10-17(20)15-8-5-13(18)9-16(15)19/h3-9,11,18-19H,10H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one

CAS No.:

Cat. No.: VC13282946

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one -

Specification

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone
Standard InChI InChI=1S/C17H18O4/c1-11(2)12-3-6-14(7-4-12)21-10-17(20)15-8-5-13(18)9-16(15)19/h3-9,11,18-19H,10H2,1-2H3
Standard InChI Key QJGSIWBOOHBIIP-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one, reflects its bifunctional structure:

  • 2,4-Dihydroxyphenyl group: A benzene ring with hydroxyl (-OH) substituents at positions 2 and 4, enabling hydrogen bonding and antioxidant activity.

  • 4-Isopropylphenoxy group: An ether-linked benzene ring bearing an isopropyl (-CH(CH₃)₂) group at position 4, enhancing lipophilicity and steric bulk.

  • Ethanone backbone: A ketone bridge (-CO-) connecting the two aromatic systems, facilitating electronic conjugation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₇H₁₈O₄Calculated
Molecular weight286.33 g/molCalculated
IUPAC name1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-oneSystematic
Canonical SMILESOC1=C(O)C=CC(=C1)C(=O)COC2=CC=C(C=C2)C(C)CGenerated

The calculated molecular weight aligns with analogues such as 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one (370.5 g/mol), adjusted for the absence of the hexyl chain.

Synthesis and Manufacturing Processes

Hypothesized Synthetic Routes

While no direct synthesis reports exist for this compound, methodologies for related phenolic ketones suggest two plausible pathways:

Friedel-Crafts Acylation

  • Acylation of resorcinol: Reacting resorcinol (1,3-dihydroxybenzene) with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form 1-(2,4-dihydroxyphenyl)ethanone.

  • Etherification: Coupling the intermediate with 4-isopropylphenol via Williamson ether synthesis, using a base (e.g., K₂CO₃) to deprotonate the phenolic -OH and facilitate nucleophilic substitution .

Hydrogenation of Precursors

Reduction of α,β-unsaturated ketones or nitro derivatives, as demonstrated in the synthesis of hexylresorcinol , could be adapted. For example:

  • Catalytic hydrogenation of a propenone intermediate using Pd/C or Raney nickel under high-pressure H₂ (1.5–5.0 MPa) .

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from analogues :

Table 2: Physicochemical Profile

PropertyValueBasis for Estimation
Density~1.35 g/cm³Similar phenolic ketones
Boiling point290–310°CAdjusted for MW
LogP (octanol-water)2.8–3.2Hydrophobic substituents
SolubilityLow in water; soluble in ethanol, DCMFunctional groups

The compound’s limited aqueous solubility (≤1 mg/mL) and moderate lipophilicity suggest utility in lipid-based formulations.

Comparison with Structurally Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey DifferencesBioactivity
1-(5-Hexyl-2,4-dihydroxyphenyl)-...Hexyl chain enhances logPEnhanced membrane permeation
Hexylresorcinol Lacks phenoxy groupAnthelmintic, antiseptic
4-HeptylresorcinolLonger alkyl chainIncreased cytotoxicity

The absence of a hexyl chain in 1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one may reduce lipid solubility but improve synthetic accessibility.

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield (>80%) and purity (>98%).

  • In vivo studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Computational modeling: Predict metabolite pathways using QSAR models.

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